molecular formula C14H19NO3 B14296070 3-Butyl-4-(phenoxymethyl)-1,3-oxazolidin-2-one CAS No. 112900-56-8

3-Butyl-4-(phenoxymethyl)-1,3-oxazolidin-2-one

Katalognummer: B14296070
CAS-Nummer: 112900-56-8
Molekulargewicht: 249.30 g/mol
InChI-Schlüssel: WXQHTUOWHHEMSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Butyl-4-(phenoxymethyl)-1,3-oxazolidin-2-one is an organic compound that belongs to the oxazolidinone class This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-4-(phenoxymethyl)-1,3-oxazolidin-2-one typically involves the reaction of butylamine with phenoxyacetic acid, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the cyclization process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Butyl-4-(phenoxymethyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The phenoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxazolidinone derivatives with different functional groups, which can be further utilized in various applications.

Wissenschaftliche Forschungsanwendungen

3-Butyl-4-(phenoxymethyl)-1,3-oxazolidin-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Butyl-4-(phenoxymethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The phenoxymethyl group can enhance the binding affinity and specificity of the compound for its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Butyl-4-(methoxymethyl)-1,3-oxazolidin-2-one
  • 3-Butyl-4-(ethoxymethyl)-1,3-oxazolidin-2-one
  • 3-Butyl-4-(benzyloxymethyl)-1,3-oxazolidin-2-one

Uniqueness

3-Butyl-4-(phenoxymethyl)-1,3-oxazolidin-2-one is unique due to the presence of the phenoxymethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and binding interactions with molecular targets, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

112900-56-8

Molekularformel

C14H19NO3

Molekulargewicht

249.30 g/mol

IUPAC-Name

3-butyl-4-(phenoxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C14H19NO3/c1-2-3-9-15-12(11-18-14(15)16)10-17-13-7-5-4-6-8-13/h4-8,12H,2-3,9-11H2,1H3

InChI-Schlüssel

WXQHTUOWHHEMSZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCN1C(COC1=O)COC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.